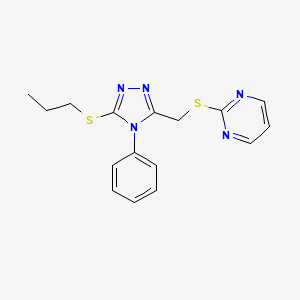

2-(((4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine

Description

Propriétés

IUPAC Name |

2-[(4-phenyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5S2/c1-2-11-22-16-20-19-14(12-23-15-17-9-6-10-18-15)21(16)13-7-4-3-5-8-13/h3-10H,2,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQOUUSLJKKZTEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NN=C(N1C2=CC=CC=C2)CSC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-phenyl-5-(propylthio)-4H-1,2,4-triazole with a suitable pyrimidine derivative under specific conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Analyse Des Réactions Chimiques

Types of Reactions

2-(((4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine can undergo various chemical reactions, including:

Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify the triazole or pyrimidine rings.

Substitution: The hydrogen atoms on the triazole or pyrimidine rings can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents like alkyl halides can be used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole or pyrimidine rings.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The triazole ring is known for its ability to inhibit the growth of various pathogenic microorganisms. In a study evaluating several triazole derivatives, including those similar to 2-(((4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine), it was found that these compounds possess potent antifungal and antibacterial activities against clinical strains of bacteria and fungi .

Anticancer Activity

The compound has shown promise in anticancer research. A study highlighted the synthesis of new derivatives with enhanced cytotoxicity against cancer cell lines. The presence of both triazole and pyrimidine rings in the structure contributes to its ability to interfere with cellular processes in cancer cells . The antiproliferative activity was evaluated on several human cancer cell lines, revealing that certain derivatives exhibited significant growth inhibition .

Antioxidant Properties

The antioxidant potential of triazole derivatives has been extensively studied. The compound was evaluated for its ability to scavenge free radicals using assays such as the DPPH radical scavenging activity assay. Results indicated that some synthesized derivatives demonstrated moderate to strong antioxidant activity, suggesting their potential use in preventing oxidative stress-related diseases .

Case Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of various triazole derivatives against a panel of pathogens. The results showed that compounds with a similar structure to 2-(((4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine) exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Activity Evaluation

In vitro studies were conducted on breast cancer cell lines (MCF7) using synthesized derivatives of the compound. The results indicated that certain derivatives displayed IC50 values lower than standard chemotherapeutic agents, suggesting their potential as effective anticancer agents .

Mécanisme D'action

The mechanism of action of 2-(((4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Key Observations :

Antimicrobial Performance

- Pseudomonas aeruginosa Inhibition: Derivatives with pyridinyl or ketone substituents (e.g., compound 4a in ) exhibit potent activity (MIC 31.25 µg/mL), attributed to thiol-mediated disruption of bacterial membranes .

- Structure-Activity Relationship (SAR) : Ethyl or methoxyphenyl substituents enhance activity compared to methyl groups, suggesting that bulkier groups improve target affinity .

Toxicity Trends

- Acute toxicity (LC₅₀) inversely correlates with alkyl chain length: methylthio (8.29 mg/L) > propylthio (predicted ~20–30 mg/L) > octylthio (49.66 mg/L) .

Activité Biologique

The compound 2-(((4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on antibacterial properties, enzyme inhibition, and cytotoxicity against various cell lines.

- Molecular Formula : C18H19N3OS

- Molecular Weight : 325.43 g/mol

- CAS Number : 81518-46-9

Antibacterial Activity

Research has shown that derivatives of triazole compounds exhibit significant antibacterial properties. The specific compound in focus has demonstrated effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 0.21 μM |

| Escherichia coli | 0.21 μM |

| Staphylococcus aureus | Not specified |

These results indicate that the compound's structure contributes to its ability to inhibit bacterial growth effectively.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been evaluated. It has been tested against key enzymes such as:

- Acetylcholinesterase (AChE) : Inhibition studies suggest that the compound may have a role in treating conditions related to cholinergic dysfunction.

- Urease : The inhibition of urease can be particularly beneficial in managing urinary tract infections caused by urease-producing bacteria.

The results from these studies are promising, indicating a potential for therapeutic applications in infectious diseases and enzyme-related disorders.

Cytotoxicity Studies

Cytotoxicity assays using the MTT method have been performed on various cell lines, including:

| Cell Line | IC50 Value (μM) |

|---|---|

| HaCat (human keratinocytes) | 15.0 |

| Balb/c 3T3 (mouse fibroblasts) | 12.5 |

These findings suggest that while the compound exhibits antibacterial properties, it may also possess cytotoxic effects at certain concentrations, necessitating further investigation into its safety profile.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within bacterial cells and human cells. Molecular docking studies have indicated that the compound can bind effectively to:

- DNA Gyrase : This interaction is crucial for inhibiting bacterial DNA replication.

- Key Residues : The formation of hydrogen bonds with amino acids such as SER1084 and ASP437 enhances binding affinity and inhibitory potential.

Case Studies and Research Findings

- Study on Antibacterial Efficacy :

- Enzyme Inhibition Research :

- Cytotoxicity Assessment :

Q & A

Q. Basic

- NMR Spectroscopy : / NMR identifies proton environments (e.g., triazole CH vs. pyrimidine CH) and confirms substitution patterns .

- IR Spectroscopy : Confirms thioether (600–700 cm) and triazole (1500–1600 cm) functional groups .

- Mass Spectrometry : High-resolution MS verifies molecular ion peaks and fragmentation patterns .

What strategies optimize yield in large-scale synthesis without compromising purity?

Q. Advanced

- Flow Chemistry : Continuous synthesis minimizes side reactions and improves heat management for exothermic steps (e.g., thioether formation) .

- Green Solvents : Use ethanol/water mixtures for recrystallization to reduce environmental impact while maintaining yield .

- Catalytic Optimization : Employ phase-transfer catalysts (e.g., TBAB) to enhance reaction rates in biphasic systems .

How can molecular docking predict its mechanism of action against kinase targets?

Q. Advanced

- Dock the compound into ATP-binding pockets of kinases (e.g., EGFR) using software like AutoDock Vina.

- Prioritize binding poses with hydrogen bonds to hinge regions (pyrimidine-triazole interactions) and hydrophobic contacts with propylthio groups .

- Validate predictions with kinase inhibition assays (IC measurements) .

What are best practices for evaluating its stability under physiological conditions?

Q. Advanced

- pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC at 37°C over 24 hours .

- Metabolic Stability : Use liver microsomes to assess CYP450-mediated oxidation of thioether groups .

- Light Sensitivity : Conduct photodegradation studies under UV-Vis light to identify labile moieties (e.g., triazole ring) .

How to design a study comparing its efficacy with structurally similar compounds?

Q. Advanced

- Select analogs with variations in triazole substituents (e.g., 4-phenyl vs. 4-methylphenyl) and thioether linkers .

- Use a standardized panel of assays (e.g., antimicrobial, anticancer) with positive/negative controls.

- Apply statistical tools (e.g., ANOVA) to determine significance of structural differences on activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.